2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-n-(4-[(cyclohexylamino)sulfonyl]phenyl)propanamide include:
- 2-Bromo-N-{4-[(methylamino)sulfonyl]phenyl}propanamide
- 2-Bromo-N-{4-[(ethylamino)sulfonyl]phenyl}propanamide
- 2-Bromo-N-{4-[(propylamino)sulfonyl]phenyl}propanamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the cyclohexylamino and sulfonyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[4-(cyclohexylsulfamoyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-11(16)15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-2-4-6-13/h7-11,13,18H,2-6H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHSCBDYLCUECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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